1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Description
1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-3-15-5-7-17(8-6-15)21-14-16(20)13-19-11-9-18(4-2)10-12-19;;/h5-8,16,20H,3-4,9-14H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRGFQNAVQYROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenol and 4-ethylpiperazine.
Etherification: 4-ethylphenol is reacted with an appropriate alkylating agent to form 4-ethylphenoxyalkane.
Amine Introduction: The alkane is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazine moiety.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or cardiovascular diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-phenoxy)-3-(4-piperazin-1-yl)propan-2-ol
- 1-(4-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to the presence of ethyl groups on both the phenoxy and piperazine moieties, which may influence its pharmacological properties and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
